molecular formula C25H21FN4OS2 B2705862 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 923680-85-7

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2705862
CAS No.: 923680-85-7
M. Wt: 476.59
InChI Key: BXYVPRXZYUEYSH-UHFFFAOYSA-N
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Description

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline, thiazole, and pyridazine moiety

Scientific Research Applications

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biology: May be used in the study of enzyme inhibition or as a ligand in receptor studies.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiazole derivatives, and pyridazine derivatives. The synthetic route may involve:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.

    Formation of the Thiazole Moiety: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Formation of the Pyridazine Moiety: This can be synthesized through the reaction of hydrazines with 1,4-diketones.

    Coupling Reactions: The final step involves coupling these moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as quinine and chloroquine, known for their antimalarial properties.

    Thiazole Derivatives: Such as thiamine (vitamin B1) and ritonavir, used in antiviral therapies.

    Pyridazine Derivatives: Such as hydralazine, used as an antihypertensive agent.

Uniqueness

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4OS2/c1-16-24(33-25(27-16)18-8-10-19(26)11-9-18)20-12-13-22(29-28-20)32-15-23(31)30-14-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVPRXZYUEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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